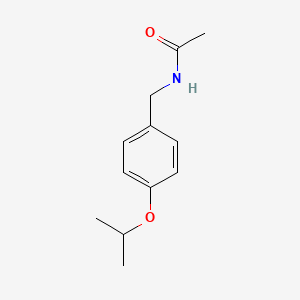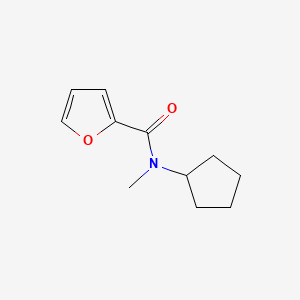
2-((4-Methoxyphenyl)thio)-N-methylacetamide
Overview
Description
2-((4-Methoxyphenyl)thio)-N-methylacetamide is an organic compound characterized by the presence of a methoxyphenyl group attached to a thioether linkage, which is further connected to an N-methylacetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as aralkylamine dehydrogenase . These enzymes play a crucial role in various biochemical reactions, including the metabolism of certain amino acids.
Mode of Action
It’s plausible that the compound interacts with its targets through a process known as transmetalation, a common mechanism in many chemical reactions . This process involves the transfer of a group (in this case, possibly the methoxyphenylthio group) from one molecule (the compound) to another (the target enzyme).
Biochemical Pathways
For instance, similar compounds have been found to regulate energy homeostasis and O-GlcNAcylation, a post-translational modification that modulates glucose homeostasis .
Pharmacokinetics
Related compounds have been shown to exhibit satisfactory drug-like characteristics and adme properties . These properties are crucial for determining the bioavailability of a compound, which in turn influences its efficacy.
Result of Action
Similar compounds have been reported to exhibit neuroprotective and anti-inflammatory properties . These effects are likely a result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)thio)-N-methylacetamide typically involves the reaction of 4-methoxythiophenol with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiophenol, followed by nucleophilic substitution with N-methylacetamide . The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxyphenyl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA; typically carried out in solvents like dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Methoxyphenyl)thio)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
2-((4-Methoxyphenyl)thio)benzoic acid: Shares the methoxyphenylthio moiety but differs in the acetamide group.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the thioether and acetamide functionalities.
N-Methyl-4-methoxyphenylacetamide: Similar in structure but without the thioether linkage.
Uniqueness
2-((4-Methoxyphenyl)thio)-N-methylacetamide is unique due to the combination of its methoxyphenylthio and N-methylacetamide groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-11-10(12)7-14-9-5-3-8(13-2)4-6-9/h3-6H,7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUDULFVQQKYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-1-piperidinesulfonamide](/img/structure/B4452911.png)

![1-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzyl]-2-pyrrolidinone](/img/structure/B4452944.png)
![4-[(1-piperidinylsulfonyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4452948.png)

![4-{3-[(4-methyl-1-piperazinyl)carbonyl]benzyl}morpholine](/img/structure/B4452963.png)
![4-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)morpholine](/img/structure/B4452966.png)
![N-[4-chloro-3-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4452970.png)
![3-fluoro-4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4452977.png)

![2-chloro-N,N-diethyl-5-[(methylsulfonyl)amino]benzamide](/img/structure/B4453011.png)
![2-chloro-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4453015.png)
![1-{2-[(4-chlorophenyl)thio]butanoyl}-4-piperidinecarboxamide](/img/structure/B4453020.png)
![1-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}indoline](/img/structure/B4453024.png)
